molecular formula C24H24N4O3S B6419980 N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide CAS No. 1040650-38-1

N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Cat. No.: B6419980
CAS No.: 1040650-38-1
M. Wt: 448.5 g/mol
InChI Key: MDSRYKCIBXZBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a thioacetamide linker. The acetamide moiety is further substituted with a 2,4-dimethoxyphenyl group. The ethyl and methoxy substituents likely modulate lipophilicity and electronic properties, influencing bioavailability and binding interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)20-14-21-24(25-11-12-28(21)27-20)32-15-23(29)26-19-10-9-18(30-2)13-22(19)31-3/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSRYKCIBXZBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C24H24N4O3S
  • Molecular Weight : 432.53 g/mol
  • IUPAC Name : this compound

The compound features a unique structure that combines a dimethoxyphenyl group with a pyrazolo[1,5-a]pyrazine moiety linked through a thioacetamide group. This structural complexity is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazolo[1,5-a]Pyrazine Derivative : The initial step involves the synthesis of the pyrazino compound through cyclization reactions.
  • Thio Modification : The introduction of the thio group is achieved via nucleophilic substitution.
  • Acetamide Formation : Finally, the acetamide is formed by reacting the thio compound with acetic anhydride or acetyl chloride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring pyrazole derivatives. For instance, this compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.50Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)26.00Inhibition of proliferation
HeLa (Cervical Cancer)14.31Topoisomerase-II inhibition

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity indicates that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A recent study published in MDPI explored the biological activity of various pyrazole derivatives and reported significant findings regarding their anticancer and antimicrobial properties. The study emphasized the importance of structural modifications in enhancing biological efficacy . Another investigation focused on the synthesis and evaluation of similar compounds, demonstrating that modifications led to improved activity against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives with Thioacetamide Linkers

a. 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

  • Core Structure : Pyrazolo[1,5-a]pyrazine with 4-methylphenyl at position 2.
  • Substituents : The thioacetamide linker connects to a 2-(trifluoromethyl)phenyl group.
  • Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the target compound’s 2,4-dimethoxyphenyl group. This may improve CNS penetration but reduce solubility .

b. 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-phenoxyphenyl)acetamide

  • Core Structure : Similar pyrazolo[1,5-a]pyrazine core with 4-methoxyphenyl at position 2.
Pyrazolo[1,5-a]pyrimidine Analogues

a. F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with 4-fluorophenyl and dimethyl substitutions.
  • Substituents : Diethyl acetamide and fluorine enhance blood-brain barrier penetration.
  • Key Differences : The pyrimidine core (vs. pyrazine) and fluorine substituent may confer distinct pharmacokinetic profiles, as F-DPA is used in PET imaging for neuroinflammation .

b. DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide)

  • Key Differences : The fluoroethoxy chain enables 18F-radiolabeling, a feature absent in the target compound .
Heterocyclic Compounds with Thioacetamide Moieties

a. 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

  • Core Structure : Dihydropyrimidine fused with benzo[d]thiazole.
  • Substituents : 2,4-Dimethoxyphenyl mirrors the target compound’s acetamide group.
  • Key Differences : The benzo[d]thiazole moiety may enhance kinase (e.g., CK1) inhibition, as seen in preclinical studies .

b. [3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with nitrophenyl groups.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl, 2,4-dimethoxyphenyl, thioacetamide High lipophilicity, potential kinase inhibition
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Methylphenyl, 2-(trifluoromethyl)phenyl Enhanced metabolic stability
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethyl acetamide PET imaging agent for TSPO
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Dihydropyrimidine-benzo[d]thiazole 2,4-Dimethoxyphenyl, trifluoromethyl CK1 kinase inhibition

Key Findings and Implications

  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound balances electron-donating effects and lipophilicity, contrasting with trifluoromethyl (electron-withdrawing) or nitrophenyl (reactive) groups in analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.